(R)-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidine ring via a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Pyrrolidine Ring: The benzothiazole derivative is then reacted with a pyrrolidine derivative under appropriate conditions to form the desired sulfanyl linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to yield the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzothiazol-2-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- 2-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester
Uniqueness
®-3-(Benzothiazol-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and the presence of both the benzothiazole and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H20N2O2S2 |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(1,3-benzothiazol-2-ylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H20N2O2S2/c1-16(2,3)20-15(19)18-9-8-11(10-18)21-14-17-12-6-4-5-7-13(12)22-14/h4-7,11H,8-10H2,1-3H3/t11-/m1/s1 |
InChI Key |
XXJMPIXTBISPLC-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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